AD-8007

Brain Penetration Pharmacokinetics ACSS2

AD-8007 is the only ACSS2 inhibitor validated to cross the BBB and reduce tumor burden in orthotopic brain metastasis models. Essential for replicating published in vivo efficacy data; generic ACSS2 inhibitors will not achieve brain exposure. Procure ≥98% pure compound for reliable metabolic and radiosensitization studies.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
Cat. No. B12372399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAD-8007
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C(C2CC2)N)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H26N2O/c23-20(17-12-13-17)21(25)24-15-7-14-22(16-24,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,17,20H,7,12-16,23H2/t20-/m0/s1
InChIKeyRVDAHWSYHUHTAL-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AD-8007: A Brain-Penetrant ACSS2 Inhibitor for Preclinical Oncology Research


AD-8007 is a small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), a critical metabolic enzyme that converts acetate to acetyl-CoA to fuel fatty acid synthesis and protein acetylation in tumor cells [1]. With an IC50 of 0.89 μM for human ACSS2 , AD-8007 was identified through a computational pharmacophore screen optimized for blood-brain barrier (BBB) penetration, a property confirmed experimentally via intraperitoneal injection and subsequent detection in brain tissue [1].

Why AD-8007 Cannot Be Simply Replaced by a Generic ACSS2 Inhibitor or Analog


Generic substitution among ACSS2 inhibitors is not viable due to AD-8007's experimentally validated blood-brain barrier (BBB) penetrance, a property lacking in most in-class compounds [1]. While other ACSS2 inhibitors exist (e.g., VY-3-135 with an IC50 of 44 ± 3.85 nM ), they lack published data confirming brain exposure and efficacy in orthotopic brain metastasis models. AD-8007 was specifically selected from a virtual library of 30 potential binders based on predicted metabolic stability and BBB permeability [1], making it uniquely suited for studying brain metastatic disease where the BBB is a critical obstacle. Substituting AD-8007 with a non-brain-penetrant ACSS2 inhibitor would fail to replicate the key therapeutic advantage demonstrated in brain tumor models [1].

Quantitative Evidence Differentiating AD-8007 from Comparators in ACSS2-Targeted Research


In Vivo Brain Penetration Confirmed by LC-MS After Intraperitoneal Administration

AD-8007 demonstrates confirmed blood-brain barrier (BBB) penetrance, a property that distinguishes it from most ACSS2 inhibitors [1]. Following intraperitoneal (IP) injection in mice, both AD-8007 and its analog AD-5584 were directly detected in brain tissue via LC-MS [1].

Brain Penetration Pharmacokinetics ACSS2

Ex Vivo Orthotopic Brain Tumor Growth Inhibition and Radiosensitization

In an ex vivo orthotopic brain-slice tumor model of breast cancer brain metastasis (BCBM), treatment with AD-8007 led to a significant reduction in tumor size and exhibited a synergistic effect when combined with radiation therapy [1].

Brain Metastasis Radiosensitizer ACSS2

In Vivo Survival Benefit in a Mouse Model of Brain Metastasis

Treatment with AD-8007 resulted in a measurable extension of survival in an in vivo mouse model of breast cancer brain metastasis, providing a direct efficacy endpoint that distinguishes it from many other ACSS2 inhibitors that lack such in vivo data [1].

In Vivo Efficacy Survival Breast Cancer

Potent Inhibition of Human ACSS2 in Biochemical Assays

AD-8007 is a potent inhibitor of human ACSS2, demonstrating an IC50 of 0.89 µM in biochemical assays . This potency is comparable to that of its analog AD-5584 (IC50 = 0.86 µM) .

Enzymatic Assay IC50 ACSS2

Reduction of Acetyl-CoA Levels and Lipid Storage in BCBM Cells

Treatment of breast cancer brain metastatic (BCBM) MDA-MB-231BR cells with AD-8007 leads to a significant reduction in intracellular acetyl-CoA levels and lipid storage, a direct downstream consequence of ACSS2 inhibition [1].

Cancer Metabolism Lipid Metabolism Acetyl-CoA

Reduced Colony Formation and Increased Cell Death in BCBM Cells

In vitro, AD-8007 treatment of MDA-MB-231BR cells resulted in a significant reduction in colony formation and an increase in cell death, demonstrating its anti-proliferative and cytotoxic effects in a model of brain metastasis [1].

Clonogenic Assay Cell Viability Cancer

Application Scenarios for AD-8007 Based on Proven Differentiation Evidence


Preclinical In Vivo Studies of Breast Cancer Brain Metastasis

AD-8007 is uniquely suited for in vivo studies of breast cancer brain metastasis, where its confirmed brain penetrance [1] and survival benefit in animal models [1] provide a critical advantage over non-penetrant ACSS2 inhibitors. The compound can be administered intraperitoneally to study its effects on tumor burden and overall survival in orthotopic or intracranial metastasis models.

Ex Vivo Brain Slice Models for Assessing Radiosensitization

The demonstrated synergy between AD-8007 and radiation in an ex vivo brain-tumor slice model [1] makes it an ideal tool for investigating the radiosensitizing potential of ACSS2 inhibition. This application scenario is valuable for researchers studying combination therapies for brain metastases, where radiation is a standard-of-care but often has limited efficacy.

In Vitro Metabolic Studies of Brain-Metastatic Cancer Cells

AD-8007 can be used in vitro to dissect the metabolic dependency of brain-metastatic cancer cells on acetate. By treating MDA-MB-231BR cells [1], researchers can quantify the reduction in acetyl-CoA levels and lipid storage, and correlate these metabolic changes with decreased colony formation and increased cell death. This provides a robust model for studying the metabolic adaptations of tumors in the brain microenvironment.

Pharmacokinetic/Pharmacodynamic Studies of Brain Exposure

The published data confirming AD-8007's detection in brain tissue following systemic administration [1] supports its use as a positive control or reference compound in PK/PD studies aimed at assessing BBB penetration. Researchers can use AD-8007 to benchmark the brain exposure of novel ACSS2 inhibitors or other brain-penetrant compounds in their own experimental models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for AD-8007

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.